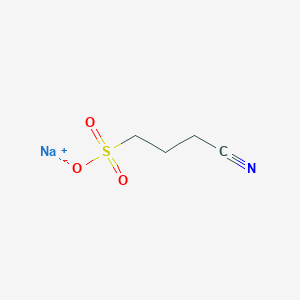
3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl chloride
Descripción general
Descripción
3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl chloride is a chemical compound with the molecular formula C4HClF6O . It is a derivative of propanoic acid, where two hydrogen atoms in the second carbon are replaced by trifluoromethyl groups and the third carbon is fully substituted by fluorine atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of the triethylamine salt of 3,3,3-trifluoro-2-(trifluoromethyl) propionyl fluoride with thionyl chloride . This reaction results in the formation of bistrifluoromethylketene dimer .Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl chloride consists of a propanoyl group attached to a chloride atom and two trifluoromethyl groups . The carbonyl group is nearly coplanar with the C—OH moiety and the O=C—C—O (H) torsion angle is 5.5 (2)° .Chemical Reactions Analysis
The compound dimerizes under the action of triethylamine . In its reaction with triethylamine salt of 3,3,3-trifluoro-2-(trifluoromethyl) propionyl fluoride, thionyl chloride acts as a chlorinating agent .Physical And Chemical Properties Analysis
The compound has a density of 1.574±0.06 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and vapor pressure are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Photoaffinity Labeling
One significant application of derivatives of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl chloride is in photoaffinity labeling. A study by Chowdhry, Vaughan, and Westheimer (1976) demonstrated the use of 2-diazo-3,3,3-trifluoropropionyl chloride, synthesized from trifluorodiazoethane and phosgene, in labeling enzymes. These derivatives are acid stable and can undergo photolysis with less rearrangement compared to other diazoacyl reagents, making them promising for photoaffinity labeling of thiols (Chowdhry, Vaughan, & Westheimer, 1976).
Trifluoromethylation in Pharmaceutical and Agrochemical Compounds
Another application is in the trifluoromethylation of aryl chlorides, which plays an important role in the design of pharmaceutical and agrochemical compounds. Cho et al. (2010) developed an efficient method using a palladium catalyst for adding trifluoromethyl groups to a range of aryl substrates. This process is critical as the trifluoromethyl group can significantly influence the properties of organic molecules (Cho et al., 2010).
Chemical Reactions and Stability
The reactivity and stability of 3,3,3-trifluoro-2-(trifluoromethyl) propionyl fluoride in reactions with acid chlorides of sulfur acids were studied by Cheburkov, Mukhamadaliev, and Knunyants (1966). They found that bistrifluoromethylketene dimer forms in these reactions, indicating unique reactivity patterns of this compound (Cheburkov, Mukhamadaliev, & Knunyants, 1966).
Conformational Analysis
Inouye, Yokozawa, and Ishikawa (1985) explored the use of 2-hydryl-2-(F-methyl)-F propanoyl fluoride, a building block for synthesizing trifluoromethylated compounds. They demonstrated its utility in synthesizing specific heterocyclic compounds, highlighting its potential in organic synthesis (Inouye, Yokozawa, & Ishikawa, 1985).
Spectroscopic Studies
A high-resolution spectroscopic study of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid by Thomas et al. (2016) revealed rich conformational landscapes of partially fluorinated carboxylic acids. This study contributes to understanding the structural and conformational aspects of such compounds (Thomas et al., 2016).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Mecanismo De Acción
Target of Action
It is known that the compound can interact with various substances such as triethylamine and thionyl chloride .
Mode of Action
The compound, also known as (CF3)2CHCOCl, has been shown to dimerize under the action of triethylamine . In its reaction with the triethylamine salt of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride, thionyl chloride acts as a chlorinating agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride. For instance, the compound is known to be hygroscopic and should be stored under an inert atmosphere . Its reactivity may also be influenced by factors such as temperature and the presence of other substances .
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF6O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSSGUJWJNPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















